molecular formula C9H10Cl2N2 B13475436 4-(chloromethyl)-1-methyl-1H-indazole hydrochloride

4-(chloromethyl)-1-methyl-1H-indazole hydrochloride

Katalognummer: B13475436
Molekulargewicht: 217.09 g/mol
InChI-Schlüssel: YJNGCPNCMKFIFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(chloromethyl)-1-methyl-1H-indazole hydrochloride is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring

Vorbereitungsmethoden

The synthesis of 4-(chloromethyl)-1-methyl-1H-indazole hydrochloride typically involves the chloromethylation of 1-methyl-1H-indazole. This process can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction conditions often require a solvent like dichloromethane and a catalyst such as zinc chloride to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.

Analyse Chemischer Reaktionen

4-(chloromethyl)-1-methyl-1H-indazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The chloromethyl group can be hydrolyzed to form hydroxymethyl derivatives.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-(chloromethyl)-1-methyl-1H-indazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(chloromethyl)-1-methyl-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

4-(chloromethyl)-1-methyl-1H-indazole hydrochloride can be compared with other similar compounds, such as:

    4-(chloromethyl)pyridine hydrochloride: Both compounds contain a chloromethyl group, but differ in their core structures (indazole vs. pyridine).

    1-methyl-1H-indazole: This compound lacks the chloromethyl group, making it less reactive in certain chemical reactions.

    4-(bromomethyl)-1-methyl-1H-indazole hydrochloride: This compound has a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.

Eigenschaften

Molekularformel

C9H10Cl2N2

Molekulargewicht

217.09 g/mol

IUPAC-Name

4-(chloromethyl)-1-methylindazole;hydrochloride

InChI

InChI=1S/C9H9ClN2.ClH/c1-12-9-4-2-3-7(5-10)8(9)6-11-12;/h2-4,6H,5H2,1H3;1H

InChI-Schlüssel

YJNGCPNCMKFIFE-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC(=C2C=N1)CCl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.